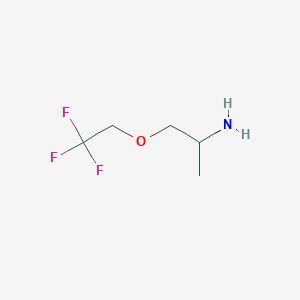

1-(2,2,2-Trifluoroethoxy)propan-2-amine

Description

Significance of Fluorine in Organic Synthesis and Molecular Design

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. This high bond strength imparts significant thermal and chemical stability to fluorinated compounds.

Key impacts of fluorine incorporation include:

Enhanced Lipophilicity: The trifluoromethyl group (CF₃), a common fluorinated moiety, is highly lipophilic, which can improve a molecule's ability to cross cell membranes. This is a crucial factor in drug design for enhancing bioavailability.

Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic cleavage by enzymes in the body. Replacing a metabolically vulnerable C-H bond with a C-F bond can increase the half-life of a drug.

Altered Basicity: Introducing fluorine can lower the basicity (pKa) of nearby functional groups, such as amines. This modification can be critical for optimizing a drug's interaction with its biological target and improving its solubility profile.

Conformational Changes: Fluorine's small atomic radius, similar to that of hydrogen, means it can replace hydrogen without causing significant steric hindrance. However, its electronic effects can influence molecular conformation, which can be exploited to lock a molecule into a biologically active shape.

These unique properties have led to the widespread use of fluorinated compounds in various industries, particularly in pharmaceuticals and agrochemicals. nih.gov

Overview of Trifluoroethoxy- and Propane-based Amine Scaffolds in Advanced Synthesis

The structure of 1-(2,2,2-Trifluoroethoxy)propan-2-amine contains two key scaffolds that are valuable in synthetic chemistry.

Trifluoroethoxy Scaffolds: The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is an important building block used to introduce the trifluoromethyl moiety into a larger molecule via a stable ether linkage. This group is valued for its ability to confer the benefits of fluorination, such as increased metabolic stability and lipophilicity. The synthesis of molecules containing this group often involves the reaction of 2,2,2-trifluoroethanol (B45653) with a suitable electrophile. google.com For instance, trifluoroethoxy-containing benzoic acids, which are useful pharmaceutical intermediates, can be prepared by reacting a halobenzoic acid with 2,2,2-trifluoroethanol in the presence of a base and a copper catalyst. google.com The trifluoroethoxy group is found in various advanced materials and biologically active compounds, including herbicides and potential kinase inhibitors. nih.govresearchgate.net

Propane-based Amine Scaffolds: The propan-2-amine (or isopropylamine) moiety is a versatile and fundamental building block. Primary amines are crucial functional groups in organic synthesis and are prevalent in natural products and pharmaceutical agents. researchgate.net The propane (B168953) scaffold provides a simple, three-carbon chain that can be readily functionalized. Specifically, the propan-2-amine structure is achiral but serves as a precursor in the stereoselective synthesis of chiral amines using enzymes like transaminases. google.com This enzymatic approach is valuable for producing enantiomerically pure compounds, which is critical in the pharmaceutical industry. The reductive amination of ketones is another common method for synthesizing propane-based amines. youtube.com

Historical Context of Fluorinated Amine Chemistry Development

The field of organofluorine chemistry began before elemental fluorine was even isolated. The first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862, who achieved a nucleophilic replacement of a halogen with fluoride. However, early attempts to work with elemental fluorine, after its isolation by Henri Moissan in 1886, were often met with violent and uncontrollable reactions.

Significant advancements in fluorination techniques occurred in the mid-20th century, driven by wartime research and the need for stable materials. The development of new, safer fluorinating agents was pivotal. In the latter half of the 20th century, the focus shifted towards more selective methods. The development of electrophilic N-F fluorinating agents, for example, provided easier-to-handle reagents that brought about a breakthrough in synthetic fluorine chemistry.

The synthesis of fluorinated amines, specifically, has been an area of intense research. These compounds are highly sought after as building blocks for pharmaceuticals and agrochemicals because the fluorine atom can modulate the amine's basicity while enhancing metabolic stability. nih.gov Modern methods for creating fluorinated amines include the hydrogenation of fluorine-containing nitro compounds and direct fluoroamination of alkenes, which can introduce both fluorine and nitrogen in a single step. nih.gov Practical, catalyst-free methods have also been developed, such as the trifluoroethylation of amines using trifluoroacetic acid, which is a stable and inexpensive fluorine source. researchgate.net This continuous evolution of synthetic methods has made complex fluorinated amines like this compound accessible for research and development.

Structure

3D Structure

Properties

Molecular Formula |

C5H10F3NO |

|---|---|

Molecular Weight |

157.13 g/mol |

IUPAC Name |

1-(2,2,2-trifluoroethoxy)propan-2-amine |

InChI |

InChI=1S/C5H10F3NO/c1-4(9)2-10-3-5(6,7)8/h4H,2-3,9H2,1H3 |

InChI Key |

MIBKGSONRCOKNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(COCC(F)(F)F)N |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 1 2,2,2 Trifluoroethoxy Propan 2 Amine

Reactivity of the Amine Functionality

The primary amine group (-NH₂) is a key reactive center in the molecule, characterized by the lone pair of electrons on the nitrogen atom. This lone pair makes the amine group both nucleophilic and basic, allowing it to participate in a wide array of chemical transformations.

Nucleophilic Reactivity and Derivatization

The lone pair of electrons on the nitrogen atom of 1-(2,2,2-trifluoroethoxy)propan-2-amine allows it to act as a potent nucleophile, readily attacking electron-deficient centers. This nucleophilicity is the basis for numerous derivatization reactions, which involve the formation of new bonds at the nitrogen atom. libretexts.orgchemguide.co.uk Such reactions are crucial for modifying the molecule's properties or for preparing it for specific analytical techniques. iu.eduresearchgate.net

Common derivatization strategies for primary amines include acylation, alkylation, and silylation. iu.edu

Acylation: This involves the reaction of the amine with acylating agents like acid anhydrides (e.g., trifluoroacetic anhydride) or acyl halides. iu.edu The amine's nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable amide derivative. This process replaces a labile hydrogen on the amine with a more stable acyl group. iu.edu

Alkylation: Primary amines can react with alkyl halides in a nucleophilic substitution reaction. The amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a secondary amine. This reaction can proceed further, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. chemguide.co.uklatech.edu

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. This increases the volatility and thermal stability of the compound, which is often necessary for analyses like gas chromatography-mass spectrometry (GC-MS). iu.edu

| Reaction Type | Reagent Class | Example Reagent | Product | Purpose |

|---|---|---|---|---|

| Acylation | Acid Anhydrides/Halides | Trifluoroacetic Anhydride (TFAA) | Amide | Increases stability and volatility. iu.edu |

| Alkylation | Alkyl Halides | Bromoethane | Secondary/Tertiary Amine | Introduces new alkyl groups. chemguide.co.uk |

| Silylation | Silylating Agents | BSTFA | Silylated Amine | Enhances volatility for GC analysis. iu.edu |

Pathways of Amine Oxidation and Reduction

The nitrogen in the amine group of this compound exists in a reduced state and can undergo oxidation by various reagents. The oxidation of primary amines can be complex, often yielding a mixture of products depending on the oxidant and reaction conditions. libretexts.org

Possible oxidation products include hydroxylamines, nitroso compounds, and nitro compounds. For instance, oxidation with reagents like hydrogen peroxide or peroxy acids can initially form a hydroxylamine. libretexts.org However, these intermediates are often easily oxidized further. libretexts.org More vigorous oxidation can lead to the corresponding nitro compound. The specific pathway and final product are highly dependent on the reaction conditions.

Conversely, while the amine group is already in a reduced state, reductive amination represents a related reductive process. This reaction involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced to a more substituted amine. While not a direct reduction of the starting amine, it is a key synthetic route that involves a reduction step. nih.gov

Role in Condensation and Imine Formation Reactions

This compound, as a primary amine, readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comwikipedia.org This reaction is a cornerstone of carbonyl chemistry and is typically catalyzed by acid. libretexts.org

The mechanism involves a two-stage process:

Nucleophilic Addition: The amine's nitrogen atom attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. wikipedia.orglibretexts.org

Dehydration: The carbinolamine is then protonated on the oxygen atom, turning the hydroxyl group into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen results in the formation of a carbon-nitrogen double bond (C=N), characteristic of an imine. libretexts.org

This reaction is reversible and can be driven to completion by removing the water that is formed, for example, by using a Dean-Stark apparatus or a dehydrating agent. nih.gov The formation of imines is pH-dependent, with the reaction rate being optimal under mildly acidic conditions (around pH 5). libretexts.org

Reactivity Associated with the Trifluoroethoxy Moiety

Influence of Trifluoromethyl Group on Electron Density and Stability

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms. nih.gov This strong inductive effect has several consequences for the this compound molecule:

Reduced Basicity of the Ether Oxygen: The CF₃ group pulls electron density away from the adjacent methylene (B1212753) group (-CH₂-) and, subsequently, from the ether oxygen atom. This reduces the electron density on the oxygen, making it less basic and less likely to participate in reactions requiring a Lewis base.

Increased Acidity of Parent Alcohol: The electron-withdrawing nature of the CF₃ group makes the parent alcohol, 2,2,2-trifluoroethanol (B45653), significantly more acidic (pKa ≈ 12.4) than non-fluorinated alcohols like ethanol (B145695) (pKa ≈ 15.9). This translates to the corresponding trifluoroethoxide anion being a weaker base and a more stable conjugate base.

Enhanced Stability: The C-F bond is one of the strongest in organic chemistry, contributing to the high thermal and metabolic stability of molecules containing the trifluoromethyl group. mdpi.com This stability is often a desirable trait in the design of pharmaceuticals and agrochemicals. nih.gov

| Property | Ethanol (CH₃CH₂OH) | 2,2,2-Trifluoroethanol (CF₃CH₂OH) | Influence of CF₃ Group |

|---|---|---|---|

| pKa | ~15.9 | ~12.4 | Increases acidity. |

| Basicity of Conjugate Base (Alkoxide) | Stronger Base | Weaker Base | Decreases basicity, increases stability. |

Potential as a Leaving Group in Substitution Reactions

The ability of a molecular fragment to act as a leaving group in nucleophilic substitution reactions depends on its stability as an anion. Good leaving groups are typically weak bases because they can stabilize the negative charge they acquire upon departure. libretexts.orglibretexts.org

As discussed previously, the 2,2,2-trifluoroethoxide anion (CF₃CH₂O⁻) is the conjugate base of a relatively strong acid (2,2,2-trifluoroethanol) and is therefore a weak base. This inherent stability suggests that the trifluoroethoxy group has the potential to function as a leaving group in certain nucleophilic substitution reactions. While alkoxides like ethoxide (CH₃CH₂O⁻) are generally poor leaving groups, the stabilization provided by the trifluoromethyl group makes the trifluoroethoxy group a more viable leaving group under appropriate conditions. organic-chemistry.org For example, research has demonstrated the use of a trifluoroethoxy group as a leaving group in regioselective substitution reactions on pyrimidine (B1678525) derivatives. researchgate.net

Cleavage and Modification Reactions of the Ether Bond

The ether bond (C-O-C) is generally characterized by its high chemical stability, making it unreactive to many reagents. wikipedia.org Consequently, cleavage of the C-O bond typically requires harsh conditions, most commonly the use of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org For an unsymmetrical ether like this compound, the reaction proceeds via acid-catalyzed nucleophilic substitution. wikipedia.org

The mechanism is initiated by the protonation of the ether oxygen by the strong acid. masterorganicchemistry.comyoutube.comyoutube.com This step is crucial as it converts the poor leaving group (alkoxide, RO⁻) into a much better leaving group (an alcohol, ROH). masterorganicchemistry.com In the specific case of this compound, the amine functional group will also be protonated under strongly acidic conditions to form a positively charged ammonium ion. This protonated amine acts as a strong electron-withdrawing group via induction, influencing the electronic environment of the entire molecule.

Following protonation, a halide anion (Br⁻ or I⁻), acting as a nucleophile, attacks one of the two electrophilic carbon atoms adjacent to the ether oxygen. youtube.com The structure of this compound presents two potential sites for nucleophilic attack:

Carbon-1 of the propane (B168953) moiety: A primary carbon adjacent to a carbon bearing the protonated amine.

Carbon of the trifluoroethyl moiety: A primary carbon bearing a strongly electron-withdrawing trifluoromethyl group.

The reaction pathway, whether proceeding via an Sₙ1 or Sₙ2 mechanism, and the ultimate cleavage products are determined by the substitution pattern of these carbons and the stability of potential intermediates. wikipedia.orglibretexts.org Given that both carbons adjacent to the ether oxygen are primary, the reaction is expected to proceed via an Sₙ2 mechanism. libretexts.orgpressbooks.pub

Mechanistic Studies of Reactions Involving this compound

Detailed mechanistic studies, whether experimental or theoretical, are essential for predicting the outcome of chemical reactions. For this compound, the focus lies on the competition between possible nucleophilic substitution pathways and the potential for radical-mediated reactions.

Nucleophilic substitution reactions for ether cleavage can follow either a unimolecular (Sₙ1) or bimolecular (Sₙ2) pathway. wikipedia.orgmasterorganicchemistry.com The choice of mechanism is primarily governed by the ability of the substrate to form a stable carbocation intermediate. fiveable.me

An Sₙ1 mechanism involves the formation of a carbocation intermediate after the departure of the leaving group. fiveable.me In the case of this compound, this would require the formation of a primary carbocation at either side of the ether linkage. Primary carbocations are inherently unstable, making the Sₙ1 pathway highly unfavorable for this molecule. libretexts.org

An Sₙ2 mechanism , which involves a concerted, single-step backside attack by a nucleophile, is strongly favored for ethers with primary and secondary alkyl groups. libretexts.orgpressbooks.pub For this compound, both carbons adjacent to the ether oxygen are primary, pointing towards a dominant Sₙ2 pathway. pressbooks.pub The key question then becomes one of regioselectivity: which of the two primary carbons is preferentially attacked by the halide nucleophile?

The two potential sites for Sₙ2 attack are:

The primary carbon of the 1-(propan-2-amine) group (-O-C H₂-CH(NH₃⁺)-CH₃).

The primary carbon of the 2,2,2-trifluoroethyl group (-O-C H₂-CF₃).

The regioselectivity is determined by a combination of steric and electronic factors. Sₙ2 reactions are sensitive to steric hindrance, favoring attack at the less crowded site. libretexts.orgpressbooks.pub The trifluoroethyl carbon is sterically less hindered than the carbon on the propane chain, which is adjacent to a secondary carbon. Electronically, both the protonated amine and the trifluoromethyl group are strongly electron-withdrawing, rendering both adjacent carbons highly electrophilic. However, the lesser steric hindrance at the trifluoroethyl position suggests it is the more probable site of nucleophilic attack. This would result in the cleavage of the ether bond to yield 2-aminopropan-1-ol and 1-halo-2,2,2-trifluoroethane .

| Factor | Sₙ1 Pathway Analysis | Sₙ2 Pathway Analysis | Predicted Outcome |

|---|---|---|---|

| Substrate Structure | Ether oxygen is bonded to two primary (1°) carbons. | Ether oxygen is bonded to two primary (1°) carbons. | Sₙ2 pathway is strongly favored. |

| Carbocation Stability | Would require formation of a highly unstable 1° carbocation. | Does not involve a carbocation intermediate. | |

| Nucleophile | Weak nucleophiles can participate. | Requires a good nucleophile (e.g., I⁻, Br⁻). | |

| Regioselectivity | N/A due to instability of intermediates. | Attack occurs at the sterically less hindered primary carbon (the -CH₂CF₃ carbon). |

While ionic pathways dominate ether cleavage, radical reactions represent another class of transformations. Radical chain reactions proceed through three main phases: initiation, propagation, and termination. stackexchange.com For this compound, radical reactions would likely be initiated by the abstraction of a hydrogen atom to form a carbon-centered radical.

Potential sites for hydrogen abstraction include the C-H bonds alpha to the ether oxygen, as these are typically weakened. Studies on the atmospheric reactions of similar fluorinated ethers with hydroxyl radicals indicate that reactivity is driven by hydrogen abstraction. acs.org The presence of fluorine atoms significantly influences the properties of any resulting radical species. numberanalytics.com

A possible radical reaction pathway could involve:

Initiation: Formation of a reactive radical (e.g., Br•) from a precursor molecule using heat or light.

Propagation: The initiator radical abstracts a hydrogen atom from this compound, likely at a carbon alpha to the ether oxygen. This new carbon-centered radical could then undergo further reactions, such as rearrangement or reaction with another molecule.

Termination: Two radical species combine to form a stable, non-radical product. stackexchange.com

| Reaction Step | Description | Example Reaction |

|---|---|---|

| Initiation | Generation of a reactive radical species from a non-radical precursor. | Br₂ + hv → 2 Br• |

| Propagation | A radical reacts with a stable molecule to form a new radical. | R• + CF₃CH₂OCH₂CH(NH₂)CH₃ → RH + CF₃CH₂OC•HCH(NH₂)CH₃ |

| Termination | Two radicals combine to terminate the chain reaction. | 2 R• → R-R |

In the absence of direct experimental data for a specific compound, computational chemistry serves as a powerful tool for predicting reactivity and elucidating reaction mechanisms. nih.govnih.gov Density Functional Theory (DFT) is a common method used to model reaction pathways, calculate the energies of reactants, transition states, and products, and determine activation barriers. frontiersin.orgresearchgate.net

For the acid-catalyzed cleavage of this compound, a computational study could:

Calculate the activation energies for the Sₙ2 attack at the two different primary carbons. The pathway with the lower activation energy would be the predicted major pathway, thus resolving the question of regioselectivity. nih.gov

Model the Sₙ1 pathway to confirm that the energy barrier for the formation of a primary carbocation is prohibitively high compared to the Sₙ2 alternative.

Determine the bond dissociation energies for the various C-H bonds in the molecule to predict the most likely site for radical hydrogen abstraction.

Experimentally, the mechanism could be probed using several techniques:

Product Analysis: Cleavage of the ether under controlled conditions (e.g., one equivalent of HI) followed by identification of the resulting alcohol and alkyl halide products would confirm the regioselectivity of the reaction.

Kinetic Studies: Measuring reaction rates with different halide nucleophiles could provide insight into the nature of the transition state.

Isotope Labeling: Using isotopically labeled starting materials (e.g., with deuterium) can help to track the fate of specific atoms throughout the reaction, providing strong evidence for a proposed mechanism. Computational studies have successfully modeled kinetic isotope effects in similar ether elimination reactions. nih.gov

| Method Type | Technique | Application to this compound |

|---|---|---|

| Computational | Density Functional Theory (DFT) | Calculate activation energies for competing Sₙ2 pathways; determine transition state geometries and energies. frontiersin.orgresearchgate.net |

| Molecular Dynamics (MD) | Simulate the role of solvent molecules and determine free energy profiles of the reaction. | |

| Experimental | Product Analysis (GC-MS, NMR) | Identify cleavage products to determine the regioselectivity of the Sₙ2 reaction. |

| Kinetic Isotope Effect (KIE) Studies | Determine if a specific C-H or C-O bond is broken in the rate-determining step. | |

| Stereochemical Analysis | If a chiral analog were used, analysis of the product's stereochemistry would confirm inversion (Sₙ2) or racemization (Sₙ1). |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, governed by its electronic structure. For 1-(2,2,2-Trifluoroethoxy)propan-2-amine, these calculations can predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. ucl.ac.ukresearchgate.net It provides a good balance between accuracy and computational cost, making it suitable for a molecule of this size. DFT calculations would be employed to determine the optimized geometry of this compound, corresponding to the lowest energy arrangement of its atoms. nih.gov This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

The trifluoromethyl group (CF3) is a strong electron-withdrawing substituent, which significantly influences the electronic properties of the molecule. researchgate.net DFT calculations can quantify this effect by calculating various electronic properties such as atomic charges, dipole moments, and molecular orbitals. The presence of the electronegative fluorine atoms is expected to lead to a significant polarization of the C-F bonds, resulting in a partial positive charge on the carbon atom and partial negative charges on the fluorine atoms. nih.gov The nitrogen atom of the amine group, with its lone pair of electrons, is a region of high electron density.

An illustrative table of optimized geometrical parameters for the key bonds and angles in this compound, as would be predicted by a DFT calculation (e.g., at the B3LYP/6-31G* level of theory), is presented below.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-O (ether) | 1.43 |

| C-N (amine) | 1.47 |

| C-F | 1.35 |

| Bond Angles (degrees) | |

| C-O-C | 112 |

| C-C-N | 109.5 |

| F-C-F | 108 |

| Note: These are hypothetical values based on typical bond lengths and angles for similar functional groups and are for illustrative purposes. |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, representing its nucleophilic character. researchgate.net Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, due to the presence of the lone pair of electrons. This suggests that the amine group is the primary site for electrophilic attack. The LUMO, on the other hand, is likely to be distributed over the trifluoroethoxy group, particularly the C-F antibonding orbitals, influenced by the strong electron-withdrawing nature of the fluorine atoms. researchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, while a small gap suggests the opposite. The presence of the trifluoroethoxy group is expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap compared to its non-fluorinated analog, thereby influencing its reactivity profile.

A hypothetical FMO analysis for this compound is summarized in the table below.

| Orbital | Predicted Energy (eV) | Primary Localization | Implied Reactivity |

| HOMO | -9.5 | Nitrogen lone pair (amine group) | Nucleophilic center |

| LUMO | 1.2 | Trifluoroethoxy group (C-F σ* orbitals) | Electrophilic center |

| HOMO-LUMO Gap | 10.7 | - | Indicator of chemical stability |

| Note: These are illustrative energy values based on general principles of FMO theory for similar molecules. |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. wolfram.commdpi.com It is plotted on the molecule's electron density surface, with different colors indicating regions of different electrostatic potential. researchgate.netresearchgate.net Red colors typically represent regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent intermediate potentials. researchgate.net

For this compound, the MEP map would be expected to show a region of intense negative potential (red) around the nitrogen atom of the amine group, corresponding to its lone pair of electrons. This reinforces the idea that the nitrogen is the primary nucleophilic center. The hydrogen atoms of the amine group would exhibit positive potential (blue). The trifluoroethoxy group, due to the high electronegativity of the fluorine atoms, would be characterized by regions of negative potential around the fluorine atoms and a region of positive potential around the methylene (B1212753) (-CH2-) and methine (-CH-) groups adjacent to the electronegative atoms. This detailed charge distribution map is crucial for understanding non-covalent interactions, such as hydrogen bonding. sav.sk

Molecular Modeling and Dynamics Studies

Molecular modeling and dynamics studies provide insights into the three-dimensional structure and dynamic behavior of molecules, which are crucial for understanding their biological activity.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comscribd.com For this compound, rotation around the C-O, C-C, and C-N bonds will lead to various conformers with different energies. The stability of these conformers is determined by a combination of factors, including steric hindrance and stereoelectronic effects. beilstein-journals.org

The bulky trifluoroethoxy group and the amine group will likely lead to specific preferred conformations to minimize steric clashes. utdallas.educhemistrysteps.com For instance, gauche interactions between bulky groups can be destabilizing. lumenlearning.com Furthermore, the presence of the electronegative fluorine and oxygen atoms can lead to stabilizing gauche effects through hyperconjugation. beilstein-journals.org Computational methods can be used to perform a systematic search of the conformational space to identify the low-energy conformers and to calculate the energy barriers for their interconversion.

This compound is a chiral molecule, with a stereocenter at the second carbon of the propane (B168953) chain. This means it can exist as two enantiomers, (R)- and (S)-1-(2,2,2-Trifluoroethoxy)propan-2-amine. While quantum chemical calculations on a single enantiomer will be identical in terms of energy, molecular modeling is crucial for understanding how these different stereoisomers might interact differently with other chiral molecules, such as biological receptors.

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are essential for predicting and analyzing the interactions between a small molecule (ligand), like this compound, and a biological macromolecule (receptor), such as a protein or a nucleic acid. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a force field that estimates the binding affinity. The fluorinated nature of this compound can significantly influence these interactions. The fluorine atoms can participate in favorable interactions, such as hydrogen bonds with suitable donor groups on the receptor, or engage in so-called "fluorine bonding". acs.org The amine group can act as a hydrogen bond donor and acceptor, and its protonated form can form strong ionic interactions with negatively charged residues in the receptor.

Prediction of Reaction Pathways and Transition States

The prediction of reaction pathways and the characterization of transition states are fundamental aspects of computational chemistry. For this compound, theoretical studies would aim to identify the most likely routes for its chemical transformations under various conditions. This involves mapping the potential energy surface of a reaction to locate the minimum energy paths from reactants to products. The highest point along this path corresponds to the transition state, which is a critical, short-lived configuration that determines the reaction's activation energy.

Computational Elucidation of Catalytic Cycles

Should this compound be involved in catalytic processes, computational studies would be instrumental in elucidating the complete catalytic cycle. This would involve modeling the interaction of the amine with the catalyst and other reactants. Each step of the proposed cycle, including substrate binding, chemical transformation, and product release, would be computationally investigated to determine its feasibility and energetics. The role of the trifluoroethoxy and aminopropane moieties in the catalytic activity would be a key area of focus.

Energy Profiles and Reaction Rate Predictions

A primary output of computational investigations into reaction mechanisms is the energy profile. This profile charts the change in potential energy as the reaction progresses from reactants, through transition states and intermediates, to the final products. The height of the energy barrier at the transition state (the activation energy) is a crucial parameter for predicting the rate of a reaction.

Table 1: Hypothetical Energy Profile Data for a Reaction of this compound

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 0 | Reactants + Catalyst | 0.0 |

| 1 | Reactant-Catalyst Complex | -5.2 |

| 2 | Transition State 1 | +15.8 |

| 3 | Intermediate | -2.1 |

| 4 | Transition State 2 | +12.5 |

| 5 | Product-Catalyst Complex | -10.7 |

| 6 | Products + Catalyst | +1.5 |

Note: The data in this table is purely illustrative and does not represent actual experimental or calculated values for this compound.

From such energy profiles, reaction rate constants can be predicted using transition state theory. These theoretical rates can then be compared with experimental kinetic data to validate the proposed reaction mechanism. No such specific data has been found for this compound in the available literature.

Application of 1 2,2,2 Trifluoroethoxy Propan 2 Amine As a Synthetic Building Block

Construction of Complex Polycyclic and Heterocyclic Scaffolds

The strategic incorporation of 1-(2,2,2-Trifluoroethoxy)propan-2-amine has proven instrumental in the synthesis of diverse and complex polycyclic and heterocyclic frameworks. These structural motifs are prevalent in a vast array of biologically active natural products and pharmaceutical agents. The presence of the trifluoroethoxy group can significantly influence the physicochemical properties of the target molecules, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

While direct literature examples detailing the use of this compound in the construction of specific polycyclic systems are not extensively documented, the general principles of using chiral amines in cycloaddition reactions and multi-component reactions to build such scaffolds are well-established. For instance, chiral amines can serve as key components in diastereoselective Pictet-Spengler reactions or as directing groups in intramolecular cyclization cascades to afford complex ring systems. The unique stereoelectronic properties of this compound make it an attractive candidate for exploration in these and other modern synthetic strategies aimed at generating novel polycyclic and heterocyclic entities.

Role in the Development of Novel Organic Reactions and Reagents

The application of this compound extends beyond its role as a simple structural component; it has also been investigated as a chiral auxiliary and ligand in the development of new asymmetric transformations. The amine functionality provides a handle for the temporary attachment of the building block to a substrate, thereby directing the stereochemical outcome of a subsequent reaction.

Research in this area has explored its use in asymmetric alkylations, aldol reactions, and Michael additions. The trifluoroethoxy moiety can exert significant steric and electronic influence, leading to high levels of stereocontrol. Furthermore, derivatives of this compound have been employed as ligands for transition metal catalysts, enabling enantioselective catalysis in a variety of transformations, including hydrogenations and cross-coupling reactions. The development of new reagents derived from this amine continues to be an active area of research, with the goal of expanding the toolkit of synthetic chemists for the efficient and selective synthesis of chiral molecules.

Preparation of Functionalized Derivatives for Material Science Research

The unique properties imparted by the trifluoroethoxy group make this compound an interesting building block for the synthesis of novel materials. The high electronegativity and low polarizability of fluorine atoms can lead to materials with desirable characteristics such as low surface energy, high thermal stability, and chemical resistance.

Functionalized derivatives of this compound have been incorporated into polymeric structures to create fluorinated polymers with tailored properties. google.com These materials can find applications in a range of fields, including as coatings, membranes, and in electronic devices. For example, the incorporation of this fluorinated amine into a polymer backbone can enhance its hydrophobicity and oleophobicity, leading to surfaces with self-cleaning or anti-fouling properties. Research in this domain focuses on the synthesis of monomers derived from this compound and their subsequent polymerization to generate advanced materials with specific functionalities.

| Polymer Type | Potential Application | Key Property Conferred by Fluorinated Amine |

| Fluorinated Polyacrylates | Low surface energy coatings | Hydrophobicity, Oleophobicity |

| Modified Polystyrenes | Gas separation membranes | Altered permeability and selectivity |

| Functionalized Polyimides | High-performance dielectrics | Thermal stability, Low dielectric constant |

Stereoselective Introduction of Trifluoroethoxypropan-2-amine Substructures into Larger Molecules

The ability to introduce the this compound substructure in a stereoselective manner is of paramount importance for its application in the synthesis of complex, biologically active molecules. As a chiral building block, it can be incorporated into larger molecular frameworks using a variety of stereocontrolled synthetic methodologies. enamine.net

One common approach involves the use of enantiomerically pure this compound as a nucleophile in reactions with electrophilic partners. For example, its reaction with chiral epoxides or activated carboxylic acid derivatives can proceed with high diastereoselectivity, allowing for the controlled formation of new stereocenters. Furthermore, enzymatic resolutions and asymmetric catalytic methods have been developed to access both enantiomers of this amine in high optical purity, further expanding its utility in asymmetric synthesis. The stereoselective introduction of this fluorinated motif can have a profound impact on the biological activity and pharmacokinetic profile of the resulting molecules.

| Reaction Type | Stereochemical Control | Example Application |

| Nucleophilic Ring Opening of Epoxides | High diastereoselectivity | Synthesis of chiral amino alcohols |

| Amide Bond Formation | Retention of stereochemistry | Peptide and peptidomimetic synthesis |

| Reductive Amination | Substrate or reagent control | Asymmetric synthesis of complex amines |

Analytical Methodologies for Characterization of 1 2,2,2 Trifluoroethoxy Propan 2 Amine and Its Derivatives

Advanced Spectroscopic Techniques

Spectroscopy provides fundamental insights into the atomic and molecular structure of 1-(2,2,2-Trifluoroethoxy)propan-2-amine. By examining the interaction of the molecule with electromagnetic radiation, specific structural features can be identified and confirmed.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of this compound. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for a complete assignment of the molecule's carbon and proton framework and confirms the presence of the fluorine atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The signals are split into distinct multiplets due to spin-spin coupling with neighboring protons and fluorine atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The electronegative oxygen, nitrogen, and fluorine atoms significantly influence the chemical shifts of adjacent carbons, shifting them downfield. udel.edulibretexts.org

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly specific for fluorine-containing compounds. wikipedia.org Given that ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it is a very sensitive nucleus. huji.ac.ilbiophysics.org The spectrum for this compound is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group, which will be split into a triplet by the adjacent methylene (B1212753) (-CH₂) protons. wikipedia.org The chemical shift for CF₃ groups attached to an ether linkage typically appears in a characteristic region of the spectrum. wikipedia.org

Table 1: Predicted NMR Data for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| CH₃-CH | ¹H | ~1.1 | Doublet |

| CH₃-CH | ¹³C | ~20-25 | - |

| CH-NH₂ | ¹H | ~3.0-3.2 | Multiplet |

| CH-NH₂ | ¹³C | ~45-50 | - |

| O-CH₂-CH | ¹H | ~3.4-3.6 | Multiplet |

| O-CH₂-CH | ¹³C | ~70-75 | - |

| CF₃-CH₂ | ¹H | ~3.8-4.0 | Quartet |

| CF₃-CH₂ | ¹³C | ~65-70 (quartet due to JC-F) | - |

| CF₃ | ¹⁹F | ~ -70 to -80 (vs CFCl₃) | Triplet |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands. The primary amine (NH₂) group will show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. wpmucdn.comlibretexts.orgorgchemboulder.com A strong C-O stretching band for the ether linkage is anticipated around 1150-1085 cm⁻¹. wpmucdn.comyoutube.com The presence of the trifluoromethyl group will be confirmed by very strong C-F stretching absorptions, typically found in the 1100-1300 cm⁻¹ region. osti.gov

Raman Spectroscopy: While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It can be particularly useful for observing symmetric vibrations that may be weak in the IR spectrum.

Table 2: Key Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Medium |

| Primary Amine (N-H) | Bending (Scissoring) | 1580 - 1650 | Medium |

| Alkane (C-H) | Stretching | 2850 - 3000 | Medium-Strong |

| Ether (C-O-C) | Asymmetric Stretch | 1085 - 1150 | Strong |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound, the molecular ion peak [M]⁺ would be observed at its corresponding molecular weight. The fragmentation pattern is predictable based on the functional groups present. scribd.com Aliphatic amines typically undergo α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which is often the most dominant fragmentation pathway. docbrown.infomiamioh.edudummies.com This would result in the loss of a methyl radical to form a stable iminium ion. Ethers also undergo characteristic cleavages, such as C-O bond scission or α-cleavage next to the oxygen. scribd.commiamioh.edu

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| [M-15]⁺ | [CH(NH₂)CH₂O-CH₂CF₃]⁺ | α-cleavage, loss of CH₃ radical |

| 44 | [CH₃-CH=NH₂]⁺ | Cleavage of the C-C bond between the amine and ether moieties |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for resolving its enantiomers.

Both GC and HPLC are powerful techniques for assessing the purity of this compound.

Gas Chromatography (GC): Due to the volatility of the compound, GC is a suitable method for purity analysis. Amines can sometimes exhibit poor peak shape (tailing) on standard nonpolar columns due to their basicity. researchgate.net Therefore, specialized columns, or derivatization of the amine group (e.g., with trifluoroacetic anhydride), can be employed to improve chromatographic performance. mdpi.comnih.gov A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. mdpi.comwaters.com

High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile alternative for purity assessment, particularly for less volatile derivatives. Reversed-phase HPLC on C8 or C18 columns is a common starting point. chromatographyonline.com Given the fluorinated nature of the analyte, specialized fluorinated stationary phases may offer unique selectivity and enhanced retention. chromatographyonline.comnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to improve peak shape for the basic amine. speciation.netnih.goviaea.org

Since this compound contains a chiral center at the second carbon of the propane (B168953) chain, it exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. yakhak.org

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govmdpi.com For chiral amines, several types of CSPs have proven effective:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® IE) are widely used and highly effective for a broad range of chiral compounds, including amines. yakhak.orgcsfarmacie.czresearchgate.net

Crown Ether-based CSPs: These are particularly effective for the separation of primary amines, as the crown ether cavity can complex with the protonated amino group. wiley.com

Cyclofructan and Cyclodextrin-based CSPs: These selectors also provide enantioseparation for amines through inclusion complexation and other interactions. nih.gov

The choice of mobile phase, typically a mixture of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol), is critical for achieving optimal separation. csfarmacie.cz

Table 4: Common Chiral Stationary Phases for Amine Separation

| CSP Class | Selector Type | Typical Mobile Phase |

|---|---|---|

| Polysaccharide | Cellulose/Amylose Phenylcarbamate Derivatives | Hexane/Isopropanol, Ethanol (B145695) |

| Macrocyclic Ether | Chiral Crown Ether | Methanol/Acidic Modifier |

| Cyclodextrin | Derivatized β- or γ-Cyclodextrin | Polar Organic or Reversed-Phase |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for elucidating the molecular structure of novel compounds, providing unambiguous information about bond lengths, bond angles, and stereochemistry. In the context of this compound and its derivatives, X-ray crystallography offers a definitive means to confirm their molecular architecture in the solid state, revealing details about conformation and intermolecular interactions that govern their physical properties.

The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the ordered array of atoms in a crystal. When a beam of X-rays is directed at a single crystal, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule and, from that, infer the positions of the individual atoms.

The process begins with the growth of a high-quality single crystal of the compound of interest, which is often the most challenging step. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a detector records the diffraction pattern. Sophisticated computer software is then used to solve the "phase problem" and translate the diffraction data into a detailed structural model.

While crystallographic data for this compound itself is not publicly available, the study of related structures provides insight into the application of this technique. For instance, the crystal structure of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine, a derivative containing the trifluoroethoxy group, has been determined by single-crystal X-ray diffraction. researchgate.net The analysis of this compound reveals that the pyridine (B92270) ring, along with the oxygen and chlorine atoms, are nearly coplanar. researchgate.net

The detailed findings from such an analysis are typically presented in crystallographic data tables. Below is an example of the type of data obtained from an X-ray crystallographic study, illustrated with the data for 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine. researchgate.net

Table 1: Crystal Data and Structure Refinement for 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine

| Parameter | Value |

| Empirical formula | C₇H₅ClF₃NO |

| Formula weight | 211.57 |

| Temperature | 298(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 11.238(2) Åb = 7.1680(14) Åc = 10.741(2) Åβ = 109.83(3)° |

| Volume | 812.9(3) ų |

| Z | 4 |

| Density (calculated) | 1.729 Mg/m³ |

| Absorption coefficient | 0.499 mm⁻¹ |

| F(000) | 424 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.62 to 27.52° |

| Reflections collected | 4679 |

| Independent reflections | 1864 [R(int) = 0.0278] |

| Final R indices [I>2sigma(I)] | R1 = 0.0384, wR2 = 0.1017 |

| R indices (all data) | R1 = 0.0520, wR2 = 0.1111 |

This data provides a comprehensive picture of the crystal's geometry and the quality of the structural determination. From the refined model, precise measurements of bond lengths and angles within the molecule can be extracted, confirming the connectivity and conformation of the atoms. Furthermore, the analysis can reveal intermolecular interactions, such as hydrogen bonding or other non-covalent forces, which dictate how the molecules pack together in the crystal lattice. This information is crucial for understanding the material's stability, solubility, and other macroscopic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.